2-[2-(1H-indol-3-yl)ethyl]dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione
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Overview
Description
2-[2-(1H-indol-3-yl)ethyl]dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione is a complex organic compound that features both indole and pyrroloimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the ethyl group through alkylation. The pyrroloimidazole ring can be constructed via cyclization reactions involving appropriate precursors under controlled conditions, such as using strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-indol-3-yl)ethyl]dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
2-[2-(1H-indol-3-yl)ethyl]dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide
- 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
Uniqueness
What sets 2-[2-(1H-indol-3-yl)ethyl]dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione apart is its unique combination of indole and pyrroloimidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, from drug development to material science.
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,3,5-trione |
InChI |
InChI=1S/C16H15N3O3/c20-14-6-5-13-15(21)18(16(22)19(13)14)8-7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9,13,17H,5-8H2 |
InChI Key |
LDBORPIPIBTLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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